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molecular formula C16H18O5 B1207346 carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 25037-45-0

carbonic acid;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Cat. No. B1207346
M. Wt: 290.31 g/mol
InChI Key: XSXWYGABGYBZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04412060

Procedure details

To a reactor fitted with a mechanical agitator were charged 5.5 liters of deionized water, 10 liters of methylene chloride, 2280 grams (10 moles) of bisphenol-A, 28 milliliters of triethylamine, 3.4 grams of sodium gluconate, and 0.40 mole of chain terminating agent. Phosgene was introduced at the rate of 18 grams/minute and phosgenation is continued for 60 minutes. The pH was maintained at between 8.0 and 10.0 by the addition of 25% aqueous sodium hydroxide. After phosgenation has ceased 4 liters of methylene chloride were added, the brine layer separated by centrifuge and the resin solution washed with aqueous acid water. The resin was steam precipitated and dried. To this resin product were added minor amounts (about 0.03 parts by weight per hundred parts by weight of resin) of a phosphite and of an epoxy stabilizer. This resin product was then fed to an extruder operating at a temperature of about 500° F. to extrude the resin into strands and the extruded strands chopped into pellets. The pellets were then injection molded at about 570° F. into test samples measuring about 21/2"×1/2"×1/8".
Name
Quantity
5.5 L
Type
reactant
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
2280 g
Type
reactant
Reaction Step One
Name
sodium gluconate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH2:1].C(Cl)Cl.[OH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]([C:15]2[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=2)([CH3:14])[CH3:13])=[CH:8][CH:7]=1.[O:22]=[C:23]([O-:34])[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na+]>C(N(CC)CC)C>[CH3:14][C:12]([C:9]1[CH:10]=[CH:11][C:6]([OH:5])=[CH:7][CH:8]=1)([C:15]1[CH:16]=[CH:17][C:18]([OH:21])=[CH:19][CH:20]=1)[CH3:13].[C:23]([OH:34])([OH:22])=[O:1] |f:3.4,6.7|

Inputs

Step One
Name
Quantity
5.5 L
Type
reactant
Smiles
O
Name
Quantity
10 L
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
2280 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
sodium gluconate
Quantity
3.4 g
Type
reactant
Smiles
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)[O-].[Na+]
Name
Quantity
28 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a reactor fitted with a mechanical agitator
CUSTOM
Type
CUSTOM
Details
terminating agent
ADDITION
Type
ADDITION
Details
Phosgene was introduced at the rate of 18 grams/minute and phosgenation
TEMPERATURE
Type
TEMPERATURE
Details
The pH was maintained at between 8.0 and 10.0 by the addition of 25% aqueous sodium hydroxide
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the brine layer separated by centrifuge
WASH
Type
WASH
Details
the resin solution washed with aqueous acid water
CUSTOM
Type
CUSTOM
Details
precipitated
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
To this resin product were added minor amounts (about 0.03 parts by weight per hundred parts by weight of resin) of a phosphite
CUSTOM
Type
CUSTOM
Details
was then fed to an extruder operating at a temperature of about 500° F.
CUSTOM
Type
CUSTOM
Details
molded at about 570° F. into test samples

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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